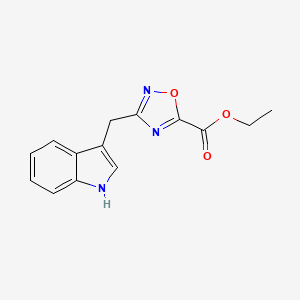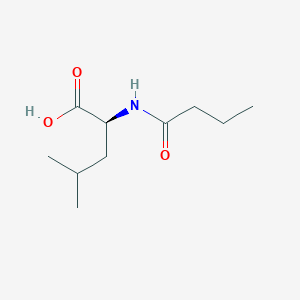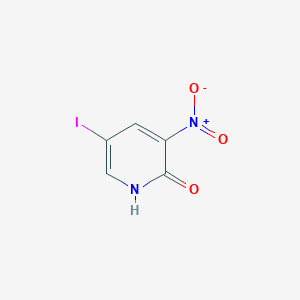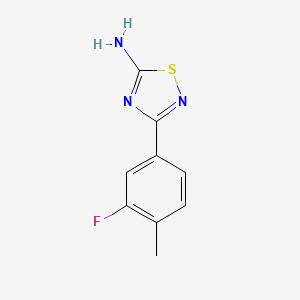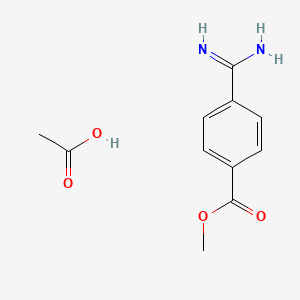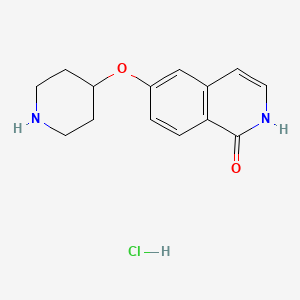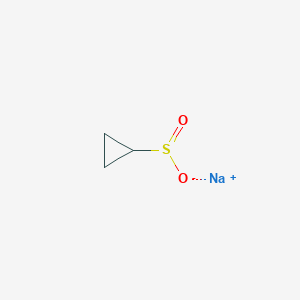![molecular formula C10H9ClN2O2 B1388421 ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 800401-62-1](/img/structure/B1388421.png)
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
概要
説明
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has a molecular weight of 224.65 .
Molecular Structure Analysis
The InChI code for ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Anticancer Drug Development
- Application Summary : This compound is used in the development of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
- Methods of Application : The compounds were tested for cytotoxicity and inhibitory actions against cancer cell lines .
- Results : The compounds had significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . The most potent derivative was found to be the m-piperidinyl derivative 3e (R = m-piperidin-1-yl), with an IC50 value of 68 nM .
Immunomodulators Targeting Janus Kinase 3
- Application Summary : This compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus Kinase 3 for use in treating immune diseases such as organ transplantation .
- Methods of Application : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Application Summary : This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Targeting FGFR in Cancer Therapy
- Application Summary : This compound is used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Antibacterial, Antifungal, and Antiviral Activities
- Application Summary : Pyrrolopyrazine derivatives, which can be synthesized from ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, have shown significant antibacterial, antifungal, and antiviral activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Inhibitor of EGFR and BRAF V600E
- Application Summary : This compound can be used in the synthesis of inhibitors for both EGFR and BRAF V600E .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound inhibits both EGFR and BRAF V600E with IC50 values of 1.7 µM and 0.1 µM, respectively .
Synthesis of Pyrrolopyrazine Derivatives
- Application Summary : Pyrrolopyrazine derivatives, which can be synthesized from ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, have shown significant antibacterial, antifungal, and antiviral activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Inhibitor of EGFR and BRAF V600E
- Application Summary : This compound can be used in the synthesis of inhibitors for both EGFR and BRAF V600E .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound inhibits both EGFR and BRAF V600E with IC50 values of 1.7 µM and 0.1 µM, respectively .
Safety And Hazards
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is classified under GHS07. It has hazard statements H302, H315, H319, H320, H335. Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
特性
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNLVPXIXMUABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670388 | |
| Record name | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
CAS RN |
800401-62-1 | |
| Record name | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

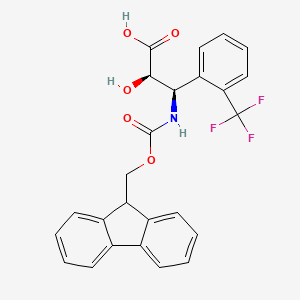
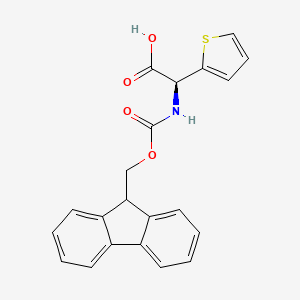
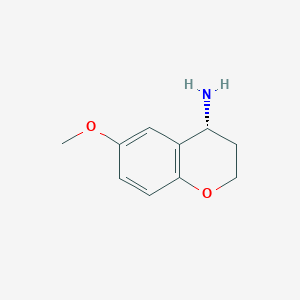
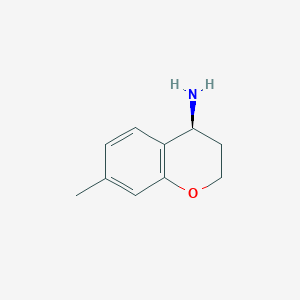
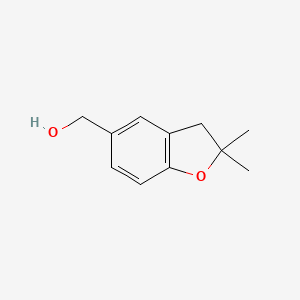
![[2-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1388349.png)
